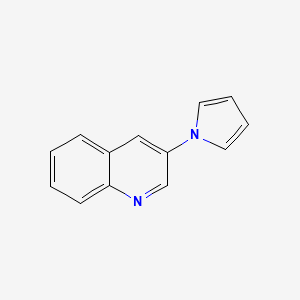
3-(1H-Pyrrol-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrrol-1-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrol-1-yl)quinoline typically involves the Clauson-Kaas reaction, where 7-amino-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] react with 2,5-dimethoxytetrahydrofuran in an acetic acid medium at 90°C for 48 hours . Another method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrrol-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
3-(1H-Pyrrol-1-yl)quinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-yl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurodegenerative diseases . Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with the cell wall synthesis of microorganisms .
Comparison with Similar Compounds
3H-Pyrrolo[2,3-c]quinoline: Known for its antibacterial and antifungal properties.
Pyrrolo[1,2-a]quinoxalines: Exhibits significant biological activities, including antitumor and antimicrobial properties.
Quinolinyl-pyrazoles: Emerging as potential inhibitors of phosphodiesterase 10A (PDE10A), showing promise in treating neurological disorders.
Uniqueness: 3-(1H-Pyrrol-1-yl)quinoline stands out due to its unique structural combination of pyrrole and quinoline rings, which imparts distinct photophysical properties and a broad spectrum of biological activities
Properties
CAS No. |
795274-73-6 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-pyrrol-1-ylquinoline |
InChI |
InChI=1S/C13H10N2/c1-2-6-13-11(5-1)9-12(10-14-13)15-7-3-4-8-15/h1-10H |
InChI Key |
SIJOSTVISLGDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















